molecular formula C18H13NO4S B2451635 (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 627890-54-4

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2451635
CAS No.: 627890-54-4
M. Wt: 339.37
InChI Key: FRZYEYOHRJLZLY-VMPITWQZSA-N
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Description

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H13NO4S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Geminally Activated Nitro Dienes : A study by Baichurin et al. (2019) describes the condensation of prop-2-enals with nitro-substituted CH acids, creating a series of geminally activated nitro dienes, including those with furan and thiophen-2-yl groups. These compounds were characterized using NMR and IR spectroscopy, highlighting their structural and chemical properties (Baichurin et al., 2019).

  • Photophysical Properties in Different Solvents : Kumari et al. (2017) explored the absorption and fluorescence characteristics of similar chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, in various solvents. Their study reveals how solvent polarity influences the photophysical properties of these compounds, indicating potential applications in material science (Kumari et al., 2017).

Biological and Pharmacological Applications

  • Dual Inhibitors of Tuberculosis and Inflammation : Turukarabettu et al. (2019) synthesized a series of sulfur cross-linked oxadiazole-nitro(furan/thiophene)-propenones. These compounds demonstrated significant anti-tuberculosis activity and excellent inhibition of rat paw edema, suggesting their potential as dual inhibitors for tuberculosis and inflammation (Turukarabettu et al., 2019).

  • Potential Antitubercular Agents : Tawari et al. (2010) conducted a study on 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, envisaging them as potential antitubercular agents. Their research included density functional theory analysis and experimental synthesis, finding several compounds with significant activity against Mycobacterium tuberculosis (Tawari et al., 2010).

Electronic and Material Science Applications

  • LED and Solar Cell Applications : Davanagere and Jayarama (2019) synthesized two chalcone derivatives, including one with a furan-2-yl group, and evaluated their potential in LED and solar cell applications. Their study indicates that these materials possess high optical transmittance, thermal stability, and specific photoluminescence properties, making them suitable for use in electronic devices (Davanagere & Jayarama, 2019).

Properties

IUPAC Name

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c1-12-4-7-14(15(11-12)19(21)22)17-9-6-13(23-17)5-8-16(20)18-3-2-10-24-18/h2-11H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZYEYOHRJLZLY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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